molecular formula C31H31ClN4 B12718716 Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride CAS No. 85008-82-8

Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride

Cat. No.: B12718716
CAS No.: 85008-82-8
M. Wt: 495.1 g/mol
InChI Key: DFNQLJMTVYLNFR-UHFFFAOYSA-N
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Description

Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride is a complex organic compound with the molecular formula C32-H32-N4.Cl-H and a molecular weight of 509.14 . This compound is known for its unique chemical structure, which includes a combination of pyrazole and azepine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyrazole and azepine rings through cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens (e.g., chlorine, bromine). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine: Similar structure but with a different side chain.

    Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-butanamine: Another analog with a longer side chain.

    Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-methanamine: A shorter side chain analog.

Uniqueness

The uniqueness of dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

85008-82-8

Molecular Formula

C31H31ClN4

Molecular Weight

495.1 g/mol

IUPAC Name

2-(3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaen-13-yl)-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C31H30N4.ClH/c1-33(2)21-22-34-27-19-11-9-17-25(27)29-30(23-13-5-3-6-14-23)32-35(24-15-7-4-8-16-24)31(29)26-18-10-12-20-28(26)34;/h3-20,29,31H,21-22H2,1-2H3;1H

InChI Key

DFNQLJMTVYLNFR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2C3C(C4=CC=CC=C41)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6.Cl

Origin of Product

United States

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